4-Bromo-5-difluoromethoxy-2-fluorophenol

Lipophilicity Drug Design ADME

4-Bromo-5-difluoromethoxy-2-fluorophenol (CAS 1804409-04-8) is a tri-substituted halogenated phenol derivative featuring bromine, fluorine, and a difluoromethoxy (–OCHF₂) group arranged on a benzene core (molecular formula C₇H₄BrF₃O₂, MW 257.00 g/mol). It is classified as a fluorinated aromatic alcohol/phenol and serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, particularly as an intermediate for pyrethroid pesticides and pharmaceutical candidates requiring modulated lipophilicity and metabolic stability.

Molecular Formula C7H4BrF3O2
Molecular Weight 257 g/mol
CAS No. 1804409-04-8
Cat. No. B1410391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-difluoromethoxy-2-fluorophenol
CAS1804409-04-8
Molecular FormulaC7H4BrF3O2
Molecular Weight257 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)F)Br)F)O
InChIInChI=1S/C7H4BrF3O2/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7,12H
InChIKeyKICNMEPIZCOPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-difluoromethoxy-2-fluorophenol (CAS 1804409-04-8) Procurement & Differentiation Baseline


4-Bromo-5-difluoromethoxy-2-fluorophenol (CAS 1804409-04-8) is a tri-substituted halogenated phenol derivative featuring bromine, fluorine, and a difluoromethoxy (–OCHF₂) group arranged on a benzene core (molecular formula C₇H₄BrF₃O₂, MW 257.00 g/mol) [1]. It is classified as a fluorinated aromatic alcohol/phenol and serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, particularly as an intermediate for pyrethroid pesticides and pharmaceutical candidates requiring modulated lipophilicity and metabolic stability [2]. Its computed XLogP3 value of 3.3 distinguishes it substantially from simpler bromofluorophenol analogs, making precise procurement of this specific substitution pattern critical for structure-activity relationship (SAR) campaigns [1].

Why 4-Bromo-5-difluoromethoxy-2-fluorophenol Cannot Be Replaced by Generic Bromofluorophenols or Methoxy Analogs


Generic substitution with simpler bromofluorophenols (e.g., 4-bromo-2-fluorophenol, CAS 2105-94-4) or methoxy-bearing analogs (e.g., 4-bromo-2-fluoro-5-methoxyphenol) fails because the –OCHF₂ group is not merely a passive bystander but an active modulator of both physicochemical properties and electronic structure. The difluoromethoxy substituent increases lipophilicity by approximately +0.7 logP units relative to the unsubstituted analog [1], directly altering membrane permeability and metabolic partitioning. Additionally, the –OCHF₂ group contracts the C–Br bond length and alters electron density at the bromo-bearing carbon compared to –OCH₃, as demonstrated by single-crystal X-ray diffraction and ¹³C NMR spectroscopy on structurally related 1,2-bis(2-bromophenyl)ethyne systems [2]. These quantifiable differences mean that substituting this compound with a cheaper, more readily available analog risks invalidating SAR correlations, altering reaction kinetics in cross-coupling steps, and compromising the metabolic profile of final drug candidates. The following evidence guide quantifies exactly where the differentiation resides.

Quantitative Differentiation Evidence for 4-Bromo-5-difluoromethoxy-2-fluorophenol vs. Closest Analogs


Computed Lipophilicity (XLogP3): Difluoromethoxy vs. Unsubstituted Bromofluorophenol

The target compound exhibits an XLogP3 value of 3.3, derived from PubChem's 2021 computational release. In direct comparison, 4-bromo-2-fluorophenol (CAS 2105-94-4), which lacks the 5-difluoromethoxy substituent, has an XLogP3 of 2.6 [1]. The +0.7 logP increase reflects the additional lipophilic bulk of the –OCHF₂ moiety and is consequential for membrane permeation and tissue distribution predictions in early-stage drug discovery.

Lipophilicity Drug Design ADME

Topological Polar Surface Area and Hydrogen Bond Acceptor Count Differentiation

The target compound possesses a Topological Polar Surface Area (TPSA) of 29.5 Ų and 5 hydrogen bond acceptor (HBA) sites, compared to 20.2 Ų TPSA and 2 HBA sites for 4-bromo-2-fluorophenol [1]. The additional 3 HBA sites originate from the oxygen and two fluorine atoms of the –OCHF₂ group. While the TPSA remains well below the 140 Ų threshold for oral bioavailability, the incremental increase of +9.3 Ų relative to the comparator may influence blood-brain barrier penetration predictions and intestinal absorption models.

Polar Surface Area Permeability Drug-Likeness

C–Br Bond Contraction Induced by –OCHF₂ vs. –OCH₃: Crystallographic and ¹³C NMR Evidence in Bis(2-bromophenyl)ethyne Systems

In a controlled study of 1,2-bis(2-bromophenyl)ethyne derivatives, substitution at the 5′-position with –OCHF₂ versus –OCH₃ produced measurably different C–Br bond lengths. The difluoromethoxy-substituted analog exhibited a contracted C–Br bond relative to the methoxy analog, while the methoxy group caused slight bond elongation compared to the unsubstituted parent [1]. Concurrently, ¹³C NMR spectroscopy revealed that the bromo-bearing carbon is shielded by 3.8 ppm with –OCHF₂ but by >9 ppm with –OCH₃ relative to hydrogen, indicating that –OCHF₂ donates less electron density into the aromatic ring [1]. These findings imply that the target compound's C–Br bond will exhibit intermediate reactivity in palladium-catalyzed cross-coupling reactions compared to its –OCH₃ analog, neither as electron-rich (slower oxidative addition) nor as electron-poor as the unsubstituted case.

Crystallography Cross-Coupling Reactivity Electronic Effects

Metabolic Stability Class-Level Inference: –OCHF₂ as a Metabolically Resistant Bioisostere of –OCH₃

Although direct metabolic stability data for 4-bromo-5-difluoromethoxy-2-fluorophenol are not available in the open literature, the difluoromethoxy group is extensively validated as a metabolically resistant bioisostere of the methoxy group across multiple chemotypes. A representative study on PDE4D inhibitors demonstrated that replacing a 3-methoxy substituent with 3-difluoromethoxy preserved target inhibitory activity while modifying pharmacokinetic properties of the series [1]. The –OCHF₂ moiety resists O-demethylation by cytochrome P450 enzymes because the C–F bonds are substantially stronger than C–H bonds, reducing the rate of oxidative metabolism. This class-level evidence supports the inference that the target compound, when incorporated into a drug scaffold, is likely to confer greater metabolic stability than its –OCH₃ analog (4-bromo-2-fluoro-5-methoxyphenol).

Metabolic Stability Bioisosterism ADME Optimization

High-Value Application Scenarios for 4-Bromo-5-difluoromethoxy-2-fluorophenol Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without Aromatic Ring Expansion

When a lead series based on a 4-bromo-2-fluorophenol scaffold requires a +0.5 to +1.0 logP increase to improve membrane permeability, 4-bromo-5-difluoromethoxy-2-fluorophenol (XLogP3 = 3.3 vs. 2.6 for the parent scaffold) provides a single-point molecular edit that avoids adding a full aromatic ring or alkyl chain [1]. This preserves ligand efficiency metrics while delivering the desired physicochemical shift, as evidenced by the direct head-to-head comparison of computed XLogP3 values [1].

Palladium-Catalyzed Cross-Coupling Optimization in Complex Molecule Synthesis

The intermediate C–Br bond reactivity of this compound, as inferred from crystallographic and NMR data on structurally related 1,2-bis(2-bromophenyl)ethyne systems [1], makes it suitable for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings where the bromine must react preferentially over other halogen or pseudo-halogen leaving groups. The –OCHF₂ substituent fine-tunes the electron density at the bromo-bearing carbon (3.8 ppm shielding by ¹³C NMR) relative to the more strongly activating –OCH₃ group (>9 ppm shielding), allowing for tailored oxidative addition kinetics [1].

Agrochemical Intermediate Synthesis for Pyrethroid Pesticides

Difluoromethoxyaromatic compounds are established intermediates in the synthesis of broad-spectrum pyrethroid pesticides, as disclosed in US Patent 4,404,148 [1]. The specific substitution pattern of 4-bromo-5-difluoromethoxy-2-fluorophenol, combining a phenolic handle for further derivatization with an aryl bromide for cross-coupling and the metabolically robust –OCHF₂ group, maps onto the pharmacophoric requirements of pyrethroid esters. Industrial procurement of this precise intermediate ensures compatibility with validated downstream process chemistry [1].

Building-Block Procurement for PDE4D Inhibitor and Kinase Program SAR Exploration

Class-level evidence from PDE4D inhibitor optimization programs demonstrates that replacement of –OCH₃ with –OCHF₂ maintains target potency while altering pharmacokinetic profiles [1]. For kinase inhibitor or GPCR programs where a 4-bromo-2-fluorophenol core is being diversified, procuring the –OCHF₂ variant enables systematic exploration of the metabolic stability–potency trade-off without changing the core scaffold topology [1].

Quote Request

Request a Quote for 4-Bromo-5-difluoromethoxy-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.